Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-
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Overview
Description
RuCl(p-cymene)[(R,R)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium. The compound’s full name is [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]-ruthenium. It is known for its application in asymmetric hydrogenation reactions, making it a valuable catalyst in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RuCl(p-cymene)[(R,R)-Ts-DPEN] typically involves the reaction of dichloro(p-cymene)ruthenium(II) dimer with (R,R)-Ts-DPEN (N-p-tosyl-1,2-diphenylethylenediamine). The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by maintaining strict control over reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
RuCl(p-cymene)[(R,R)-Ts-DPEN] primarily undergoes asymmetric hydrogenation reactions. It is used as a catalyst in the reduction of various substrates, including quinolines, N-alkyl ketimines, and hydroxy arylaldehydes .
Common Reagents and Conditions
Hydrogenation Reactions: The compound is used with hydrogen gas (H₂) under mild to moderate pressure. Solvents such as ethanol or isopropanol are commonly used.
Transfer Hydrogenation: Formic acid and triethylamine are often employed as hydrogen donors in transfer hydrogenation reactions.
Major Products Formed
The major products formed from these reactions are enantioenriched alcohols, amines, and other reduced derivatives of the starting materials .
Scientific Research Applications
RuCl(p-cymene)[(R,R)-Ts-DPEN] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which RuCl(p-cymene)[(R,R)-Ts-DPEN] exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen atoms. The chiral environment provided by the (R,R)-Ts-DPEN ligand ensures enantioselectivity in the hydrogenation process. The molecular targets include carbonyl groups in ketones and imines, which are reduced to their corresponding alcohols and amines .
Comparison with Similar Compounds
Similar Compounds
- RuCl(p-cymene)[(S,S)-Ts-DPEN]
- RuCl(p-cymene)[(R,R)-FsDPEN]
- RuCl(p-cymene)[(S,S)-TsDPEN] (mesitylene)
- Dichloro(p-cymene)ruthenium(II) dimer
Uniqueness
RuCl(p-cymene)[(R,R)-Ts-DPEN] is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. Compared to its analogs, it offers better performance in terms of yield and selectivity, making it a preferred choice for synthesizing chiral compounds .
Properties
Molecular Formula |
C31H34ClN2O2RuS |
---|---|
Molecular Weight |
635.2 g/mol |
IUPAC Name |
[(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(2+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H20N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-22H,1H3;4-8H,1-3H3;1H;/q-2;;;+3/p-1/t20-,21-;;;/m1.../s1 |
InChI Key |
SQSSVHPWHOMXOZ-AGEKDOICSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[NH-].Cl[Ru+2] |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].Cl[Ru+2] |
Origin of Product |
United States |
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